
Oxiracetam
概要
説明
Oxiracetam, chemically known as 4-hydroxy-2-oxo-1-pyrrolidineacetamide, is a nootropic compound belonging to the racetam family. It was developed in the 1970s and is renowned for its cognitive-enhancing properties, including improvements in memory, learning, and focus. Unlike some other nootropics, this compound also exhibits mild stimulant effects, making it a popular choice for those seeking cognitive enhancement without significant side effects .
準備方法
Synthetic Routes and Reaction Conditions: Oxiracetam can be synthesized through several methods. One common route involves the reaction of 2-oxo-pyrrolidine with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with hydroxylamine to yield this compound. The reaction conditions typically involve controlled temperatures and pH levels to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the synthesis is carried out under optimized conditions to maximize yield and minimize impurities. The process includes steps such as crystallization and purification to obtain the final product with high purity suitable for pharmaceutical use .
化学反応の分析
Silyl Ether Protection Route
Patented methods (CN102746207A) use 4-hydroxyl-2-oxo-pyrrolidine derivatives as starting materials:
-
Protection : Reacting 4-hydroxyl-2-oxo-pyrrolidine with tert-butyl diphenylchlorosilane in DMF to form 4-tert-butyl diphenylsilyl-2-oxo-pyrrolidine .
-
Alkylation : Condensation with 2-bromoethyl acetate in tetrahydrofuran (THF) using HMDSLi (hexamethyldisilazide lithium) as a base at −5–10°C .
-
Deprotection : Acidic hydrolysis (HCl in methanol/ethanol) removes the silyl group, yielding this compound .
Key Advantages :
Glycine Amide Condensation Route
An alternative method (EP0223328B1) involves:
-
Condensation : Reacting glycine amide with methyl 3,4-epoxybutyrate in ethanol under reflux .
-
Ring Closure : Heating at 60–160°C forms the pyrrolidone ring .
Reaction Conditions :
Stereochemical Considerations
This compound exists as a racemic mixture, but the (S)-enantiomer is pharmacologically active. Key findings:
Chiral Resolution via Ionic Cocrystallization
-
Racemic this compound reacts with MgCl₂ to form a conglomerate of (S)-OXI·MgCl₂·5H₂O and (R)-OXI·MgCl₂·5H₂O , enabling enantiomeric separation .
-
Ternary phase diagrams confirm stable ICC (ionic cocrystal) formation in solvent systems .
Critical Parameters
Parameter | Optimal Range | Impact on Reaction |
---|---|---|
Temperature | −5–10°C (alkylation) | Minimizes side reactions |
Solvent | THF or DMF | Enhances silylation efficiency |
Base | HMDSLi | Prevents hydroxyl group hydrolysis |
Byproduct Analysis
-
Hydrolysis Products : Excess water or acidic conditions degrade intermediates into 4-hydroxy-2-pyrrolidone derivatives .
-
Minimization Strategies :
Purity and Yield Data
Method | Purity (%) | Yield (%) | Source |
---|---|---|---|
Silyl ether route | >98 | 83–85 | |
Glycine amide route | 95–98 | 50–66 |
Structural Confirmation
Industrial-Scale Adaptations
The silyl ether route is preferred for industrial production due to:
Degradation and Stability
科学的研究の応用
Chemistry: Used as a model compound to study the behavior of racetams and their derivatives.
Biology: Investigated for its effects on neurotransmitter systems and synaptic plasticity.
Medicine: Explored for its potential in treating cognitive impairments, including dementia and Alzheimer’s disease.
Industry: Utilized in the development of cognitive-enhancing supplements and pharmaceuticals.
作用機序
Oxiracetam exerts its effects through several mechanisms:
Neurotransmitter Modulation: It enhances the release of acetylcholine, a neurotransmitter essential for learning and memory.
Receptor Interaction: this compound modulates AMPA and NMDA receptors, which are critical for synaptic transmission and plasticity.
Protein Kinase C Pathway: It influences the activity of protein kinase C, which plays a role in memory formation and cognitive functions.
類似化合物との比較
Oxiracetam is often compared with other racetams, such as:
Piracetam: The first racetam developed, known for its cognitive-enhancing effects but less potent than this compound.
Aniracetam: Similar to this compound but also has anxiolytic properties.
Phenylpiracetam: More potent than this compound and has stimulant effects.
Uniqueness of this compound: this compound stands out due to its balanced profile of cognitive enhancement and mild stimulation without significant side effects. Its ability to modulate multiple neurotransmitter systems and receptor pathways makes it a versatile nootropic .
生物活性
Oxiracetam, a member of the racetam family, is recognized for its nootropic properties and potential neuroprotective effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and clinical efficacy based on various studies.
This compound is a cyclic derivative of γ-aminobutyric acid (GABA), exhibiting a molecular formula of . Its mechanism of action is not fully elucidated but is believed to involve modulation of glutamatergic neurotransmission. Specifically, it interacts with the NMDA receptor system, which is crucial for memory retrieval, and enhances AMPA receptor activity, thereby facilitating synaptic plasticity .
Property | Details |
---|---|
Molecular Formula | |
Solubility | Slightly soluble in water and DMSO |
Mechanism | Modulates glutamatergic neurotransmission |
Case Studies and Clinical Trials
-
Dementia Treatment :
A multicenter, double-blind study evaluated this compound's efficacy in patients with various forms of dementia. Patients received 800 mg twice daily for 12 weeks, with significant improvements noted in cognitive function as assessed by neuropsychological tests . The results indicated that this compound could enhance memory and cognitive abilities in elderly patients suffering from dementia. -
Long-Term Therapy :
A study involving long-term this compound therapy (800 mg twice daily for six months) showed significant cognitive improvements in patients with Alzheimer’s disease compared to a control group. The this compound group demonstrated better performance in memory, attention, and concentration tests without any reported side effects . -
Comparison with Piracetam :
In a controlled trial comparing this compound to piracetam, this compound exhibited more pronounced improvements in memory factors among elderly patients with organic brain syndrome. The study highlighted the superior efficacy of this compound in enhancing cognitive functions over its predecessor .
Neuroprotective Effects
Research indicates that this compound may exert neuroprotective actions by reducing oxidative stress and enhancing antioxidant levels in the brain. In animal models of chronic cerebral hypoperfusion, this compound administration led to increased levels of glutathione and ascorbic acid, suggesting its role in combating oxidative damage .
Pharmacological Activity
This compound has been shown to stimulate the turnover of phospholipids such as lecithin and phosphatidylethanolamine, which are essential for maintaining neuronal membrane integrity . Additionally, it has been found to inhibit certain phospholipase activities, potentially stabilizing neuronal membranes and enhancing cognitive function .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
特性
IUPAC Name |
2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLAQQPQKRMGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045180 | |
Record name | 4-Hydroxy-2-oxo-1-pyrrolidineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62613-82-5 | |
Record name | Oxiracetam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62613-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+-)-Oxiracetam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062613825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxiracetam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13601 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Hydroxy-2-oxo-1-pyrrolidineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXIRACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7U817352G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。